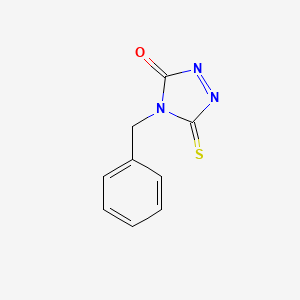
4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thioxo group and a benzyl substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for 4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, it can interfere with the synthesis of essential cellular components, leading to cell death in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 3-(3-alkyl-5-thioxo-1H-4,5-dihydro-1,2,4-triazol-4-yl)aminocarbonylchromones
Uniqueness
4-benzyl-5-thioxo-4,5-dihydro-3h-1,2,4-triazol-3-one stands out due to its unique benzyl substituent, which enhances its lipophilicity and potentially improves its ability to penetrate biological membranes. This structural feature may contribute to its higher biological activity compared to other similar compounds.
Biological Activity
4-Benzyl-5-sulfanylidene-1,2,4-triazol-3-one, a heterocyclic compound belonging to the class of 1,2,4-triazoles, has drawn significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a triazole ring fused with a thioxo group and a benzyl substituent, which enhances its lipophilicity and potential biological activity.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 6634-47-5 |
| Molecular Formula | C9H7N3OS |
| Molecular Weight | 205.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZGLVLRJSFJHQLE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in various cellular processes. Notably, it has been shown to inhibit:
- DNA Gyrase : An essential enzyme for bacterial DNA replication.
- Topoisomerase IV : Another crucial enzyme that helps in the separation of replicated DNA strands.
These interactions suggest potential applications in antimicrobial and anticancer therapies by disrupting bacterial and cancer cell proliferation pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:
- It showed potent inhibition against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antifungal Activity
In vitro assays revealed that it also has antifungal activity, outperforming some conventional antifungal agents. The compound's efficacy is believed to be enhanced by the presence of the benzyl group which may facilitate better membrane penetration .
Anticancer Properties
Recent investigations into its anticancer potential have yielded promising results. In cell line studies, particularly on human colon cancer (HCT116), it exhibited significant cytotoxic effects with an IC50 value indicating strong activity compared to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antibacterial Activity Study :
- A comparative study assessed various triazole derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures showed varying degrees of activity based on their substituents. The presence of halogens was noted to enhance antibacterial properties significantly .
- Anticancer Mechanism Investigation :
- Synergistic Effects with Other Agents :
Properties
CAS No. |
6634-47-5 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
4-benzyl-5-sulfanylidene-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7N3OS/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
ZGLVLRJSFJHQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















